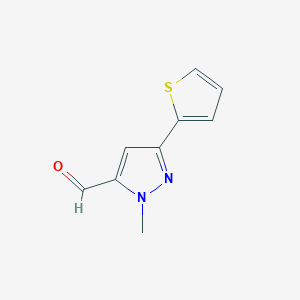

1-Methyl-3-thien-2-YL-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-methyl-5-thiophen-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKARRIJZFBGKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594564 | |

| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-48-7 | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-methyl-3-(2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879896-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-3-thien-2-YL-1H-pyrazole-5-carbaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 1-Methyl-3-(thien-2-yl)-1H-pyrazole-5-carbaldehyde

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyrazole derivatives standing out for their vast therapeutic potential.[1][2] The fusion of a pyrazole core with other heterocyclic systems, such as thiophene, creates novel scaffolds with unique electronic and steric properties, making them attractive targets for drug discovery and materials science. This guide provides a comprehensive technical overview of 1-Methyl-3-(thien-2-yl)-1H-pyrazole-5-carbaldehyde, a molecule of significant interest as a versatile synthetic intermediate.

This document delves into the compound's physicochemical properties, outlines a robust, multi-step synthesis protocol based on established chemical transformations, and explores the reactivity of its constituent functional groups. The methodologies described are grounded in well-documented reaction mechanisms, providing researchers with the causal insights necessary for experimental design and optimization.

Physicochemical and Structural Properties

The structural architecture of 1-Methyl-3-(thien-2-yl)-1H-pyrazole-5-carbaldehyde combines a 1,3-disubstituted pyrazole ring with a thiophene moiety at the 3-position and a reactive carbaldehyde group at the 5-position. While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on analogous structures found in chemical databases and the literature.[3][4][5]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₀H₈N₂OS | Elemental Composition |

| Molecular Weight | 204.25 g/mol | Based on Molecular Formula |

| Appearance | Likely off-white to yellow solid | Analogy with similar pyrazole aldehydes[2] |

| Melting Point | 100-120 °C | General range for substituted heterocyclic aldehydes |

| Boiling Point | > 300 °C (decomposes) | High polarity and molecular weight |

| Solubility | Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Methanol, Ethanol; Insoluble in Water | Polarity of functional groups |

| CAS Number | Not assigned (as of last database check) | Custom synthesis target |

Spectral Data Interpretation (Expected)

-

¹H NMR: Signals would be expected for the methyl group (~3.8-4.2 ppm), distinct protons on the pyrazole (~7.0-7.5 ppm) and thiophene rings (~7.0-7.8 ppm), and a characteristic downfield singlet for the aldehyde proton (~9.8-10.2 ppm).

-

¹³C NMR: Resonances would include the aldehyde carbonyl carbon (~185-195 ppm), carbons of the pyrazole and thiophene rings (~110-150 ppm), and the N-methyl carbon (~35-40 ppm).

-

IR Spectroscopy: Key absorption bands would be observed for the C=O stretch of the aldehyde (~1680-1700 cm⁻¹) and C=N/C=C stretching of the aromatic rings (~1400-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 204, with fragmentation patterns corresponding to the loss of CO, methyl, and cleavage of the heterocyclic rings.

Synthesis Pathway and Experimental Protocols

The synthesis of 1-Methyl-3-(thien-2-yl)-1H-pyrazole-5-carbaldehyde is a multi-step process commencing from the readily available starting material, 2-acetylthiophene. The proposed pathway involves the formation of an enaminone intermediate, followed by cyclization to construct the pyrazole core, and a final formylation step.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-メチル-1H-ピラゾール-5-カルボキシアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 27258-32-8 CAS MSDS (1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde (CAS 879896-48-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Scaffold

1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde is a distinct heterocyclic compound featuring a pyrazole ring system N-substituted with a methyl group and bearing a thiophene ring at the C3 position and a formyl (aldehyde) group at the C5 position. As a functionalized heteroaromatic molecule, it serves as a valuable and versatile building block in medicinal chemistry and materials science. The pyrazole core is a "biologically privileged" structure, found in numerous FDA-approved drugs, prized for its diverse pharmacological activities.[1] The incorporation of a thiophene moiety, another key heterocycle in drug design, often enhances biological activity and modulates pharmacokinetic properties.[2] The aldehyde functional group provides a reactive handle for a wide array of chemical transformations, enabling the synthesis of more complex molecular architectures for drug discovery, agrochemicals, and organic electronics.[3][4]

Physicochemical Properties and Safety Data

While comprehensive experimental data for this specific molecule is not widely published, key properties can be summarized from available safety data sheets and predicted values.

| Property | Value / Information | Reference(s) |

| CAS Number | 879896-48-7 | |

| Molecular Formula | C₁₀H₈N₂OS | |

| Molecular Weight | 204.25 g/mol | |

| Appearance | Solid (form may vary) | [5] |

| Purity | Typically available at ≥97% | [6] |

| Solubility | Expected to be soluble in organic solvents like DMF, DCM, and alcohols. | Inferred |

| Storage | Store in a cool, dry place, away from strong oxidizing agents. | [5] |

Safety and Handling:

-

Hazards: May be harmful if swallowed and can cause skin and eye irritation. May also cause respiratory irritation.[5]

-

Precautions: Standard laboratory precautions should be taken. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid generating dust.[5]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[5]

Synthesis Pathway: The Vilsmeier-Haack Approach

The synthesis of pyrazole-4-carbaldehydes is most commonly and efficiently achieved through the Vilsmeier-Haack reaction.[7][8] This reaction facilitates the introduction of a formyl group onto an electron-rich heterocyclic ring. While a specific protocol for this compound is not detailed in peer-reviewed literature, a robust synthesis can be proposed based on established methods for structurally analogous compounds, such as 1-aryl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydes.[9]

The proposed synthesis is a two-step process starting from readily available commercial reagents: 2-acetylthiophene and methylhydrazine.

Step 1: Synthesis of (E)-2-(1-(methylhydrazono)ethyl)thiophene

This initial step involves the condensation of a ketone (2-acetylthiophene) with a hydrazine (methylhydrazine) to form the corresponding hydrazone. This reaction is a standard method for preparing the necessary precursor for the subsequent cyclization and formylation.

Step 2: Vilsmeier-Haack Cyclization and Formylation

The Vilsmeier-Haack reagent, a chloroiminium salt, is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[10] The hydrazone from Step 1 undergoes an electrophilic attack by the Vilsmeier reagent, which drives a cyclization to form the pyrazole ring system and concurrently installs a formyl group at the C5 position.[9] The reaction temperature is a critical parameter; lower temperatures may favor formylation at the nitrogen atom, while higher temperatures promote the desired C-C bond formation and cyclization.[9]

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for analogous compounds and should be optimized for this specific substrate.[9]

Materials:

-

2-Acetylthiophene

-

Methylhydrazine

-

Ethanol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

Step 1: (E)-2-(1-(methylhydrazono)ethyl)thiophene

-

To a solution of 2-acetylthiophene (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure. The resulting crude hydrazone can often be used in the next step without further purification.

Step 2: this compound

-

Caution: This step should be performed in a well-ventilated fume hood under anhydrous conditions. POCl₃ is highly corrosive and reacts violently with water.[10]

-

Prepare the Vilsmeier reagent: In a three-neck flask fitted with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (10 eq) to 0 °C (ice bath).

-

Add POCl₃ (5 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve the crude hydrazone from Step 1 in a minimal amount of anhydrous DMF.

-

Add the hydrazone solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for 4-6 hours.[9]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on its structure and data from similar compounds, the following spectral characteristics are expected:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for each proton.

-

Aldehyde Proton (-CHO): A sharp singlet in the downfield region, typically around δ 9.8-10.1 ppm.

-

Thiophene Protons: Three protons on the thiophene ring will appear as doublets or triplets (or doublet of doublets) in the aromatic region (δ 7.0-7.8 ppm), with coupling constants characteristic of thiophene systems.

-

Pyrazole Proton: A singlet for the proton at the C4 position of the pyrazole ring, expected around δ 6.5-7.0 ppm.

-

N-Methyl Protons (-NCH₃): A sharp singlet for the three methyl protons, typically appearing more upfield around δ 3.9-4.2 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl (C=O): A signal in the far downfield region, typically δ 185-195 ppm.

-

Aromatic/Heterocyclic Carbons: Multiple signals in the δ 110-155 ppm range corresponding to the carbons of the pyrazole and thiophene rings.

-

N-Methyl Carbon (-NCH₃): A signal in the upfield region, typically around δ 35-40 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹.[5]

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.

-

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.25 g/mol ).

Potential Applications and Research Directions

The unique combination of the pyrazole, thiophene, and aldehyde functionalities makes this compound a promising starting point for various research applications.

-

Medicinal Chemistry: Pyrazole derivatives containing thiophene rings have been investigated for a range of biological activities. Studies on similar structures suggest potential for:

-

Enzyme Inhibition: As inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase.[11]

-

Anti-inflammatory Activity: The pyrazole scaffold is central to several anti-inflammatory drugs.[12]

-

Antimicrobial and Antifungal Agents: The aldehyde can be converted into Schiff bases or other derivatives which have shown significant antimicrobial properties.[2]

-

Anticancer Agents: Many pyrazole-based compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

-

-

Materials Science: Thiophene-containing heterocyclic compounds are widely used in the development of organic electronic materials. The extended π-conjugated system in derivatives of this molecule could be explored for applications in:

-

Organic Semiconductors: As building blocks for materials used in organic field-effect transistors (OFETs).

-

Fluorescent Probes: The scaffold could be functionalized to create chemosensors or fluorescent dyes for bioimaging.

-

Conclusion

This compound (CAS 879896-48-7) is a valuable heterocyclic intermediate with significant potential in synthetic chemistry. Its preparation via a Vilsmeier-Haack reaction on a suitable hydrazone precursor represents a logical and efficient synthetic strategy. The presence of a reactive aldehyde group on a biologically relevant thiophene-pyrazole scaffold makes it an attractive starting material for the development of novel pharmaceuticals and advanced functional materials. Further research into the synthesis of derivatives and the exploration of their biological and physical properties is warranted to fully unlock the potential of this versatile compound.

References

-

[Synthesis, molecular modeling, and biological evaluation of 4‐

-

-rKGDFOFfdm-y1UHJAZrsb8K9tgUrw==)

Sources

- 1. darshanpharmachem.com [darshanpharmachem.com]

- 2. mdpi.com [mdpi.com]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives - Patent US-2010130501-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. degres.eu [degres.eu]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Bis(2-chloroethyl)ammonium chloride for synthesis 821-48-7 [sigmaaldrich.com]

- 12. Buy 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde | 1015939-92-0 [smolecule.com]

An In-depth Technical Guide to 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde: Synthesis, Properties, and Applications

Introduction: A Heterocyclic Scaffold of Growing Importance

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, pyrazole derivatives have garnered significant attention due to their diverse biological activities. The fusion of a pyrazole core with a thiophene moiety, as seen in 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde, creates a unique scaffold with considerable potential for further functionalization. The aldehyde group at the 5-position of the pyrazole ring is a particularly valuable functional handle, enabling a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this promising heterocyclic building block, tailored for researchers and professionals in drug discovery and chemical development. Thienyl-pyrazole derivatives have been investigated for a range of biological activities, including antioxidant and antimicrobial properties, highlighting the therapeutic potential of this structural motif.[1][2]

Physicochemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be inferred from its structure and data for analogous compounds. The compound is commercially available from several suppliers, confirming its stability and accessibility for research purposes.[3][4][5]

| Property | Value | Source |

| CAS Number | 879896-48-7 | [3][4][5][6][7] |

| Molecular Formula | C₁₀H₈N₂OS | Inferred from structure |

| Molecular Weight | 204.25 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar pyrazole-carbaldehydes[8][9] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | General knowledge of heterocyclic compounds |

| Purity (Typical) | ≥95% | [4] |

Synthesis and Purification: A Practical Approach

The introduction of a formyl group onto a pyrazole ring is most commonly and efficiently achieved via the Vilsmeier-Haack reaction.[10][11][12][13] This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich heterocyclic ring.[10][13]

Proposed Synthetic Workflow

The synthesis of this compound would logically start from the corresponding non-formylated precursor, 1-methyl-3-(thiophen-2-yl)-1H-pyrazole.

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-3-(thien-2-yl)-1H-pyrazole-5-carboxaldehyde | 879896-48-7 [sigmaaldrich.com]

- 4. Thiophenes - Building Blocks - Products – abcr Gute Chemie [abcr.com]

- 5. CAS 879896-48-7 | 8H70-1-M3 | MDL MFCD08435884 | 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carboxaldehyde | SynQuest Laboratories [synquestlabs.com]

- 6. 879896-48-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 1H-Pyrazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde: Synthesis, Characterization, and Applications in Medicinal Chemistry

Executive Summary

The confluence of distinct heterocyclic scaffolds within a single molecular entity often yields compounds with significant potential in medicinal chemistry and materials science. 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde is a prime example of such a design. This molecule integrates the biologically significant pyrazole core, known for its presence in numerous pharmaceuticals, with a thiophene ring, another privileged heterocycle in drug discovery.[1][2][3] The presence of a reactive carbaldehyde group at the 5-position further enhances its utility, positioning it as a versatile intermediate for the synthesis of diverse compound libraries.[4] This guide provides an in-depth analysis of this compound, intended for researchers, chemists, and professionals in drug development. We will explore robust synthetic strategies, detail methods for its structural elucidation, analyze its chemical reactivity, and discuss its applications as a scaffold in the development of novel therapeutic agents.

Introduction: The Pyrazole-Thiophene Heterocyclic Scaffold

In the landscape of medicinal chemistry, pyrazole and thiophene rings are foundational motifs. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a core component of numerous marketed drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5][6][7] Similarly, thiophene derivatives are integral to various therapeutic agents, valued for their broad spectrum of pharmacological effects.[1][2][8]

The strategic combination of these two rings into the 1-Methyl-3-thien-2-yl-1H-pyrazole framework creates a unique electronic and steric environment. The N-methylation prevents tautomerism and provides a fixed substitution pattern, while the thienyl group at the C3 position and the formyl group at the C5 position serve as critical handles for further chemical modification and interaction with biological targets. This specific arrangement makes this compound a high-value building block for exploring new chemical space in drug discovery.[9]

Caption: Molecular Structure of this compound.

Synthetic Strategies and Methodologies

The synthesis of substituted pyrazoles often requires a multi-step approach that allows for precise control over regiochemistry. A logical retrosynthetic analysis of the target molecule suggests two key bond formations: the C3-C(thienyl) bond and the C5-aldehyde bond.

Caption: Retrosynthetic analysis of the target molecule.

A robust forward synthesis can be designed based on this analysis, prioritizing well-established and high-yielding reactions such as the Suzuki-Miyaura cross-coupling.

Core Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl systems.[10][11] In this context, it is ideal for coupling the thiophene ring to the pyrazole core.[12][13]

Rationale: This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions, making it suitable for complex heterocyclic substrates.[14] The choice of a brominated pyrazole precursor is strategic, as aryl bromides are common and effective coupling partners.

Sources

- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles - ProQuest [proquest.com]

- 3. japsonline.com [japsonline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Thiophene-Pyrazole Compounds: From Synthesis to Supramolecular Architecture

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and critical considerations involved in the crystal structure analysis of thiophene-pyrazole compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A profound understanding of their three-dimensional atomic arrangement, as elucidated by single-crystal X-ray diffraction, is paramount for establishing structure-activity relationships (SAR) and driving rational drug design.[2]

The Strategic Imperative for Crystallographic Analysis in Thiophene-Pyrazole Drug Discovery

The fusion of thiophene and pyrazole rings creates a unique electronic and steric landscape, offering a versatile platform for molecular hybridization in drug discovery.[3] The thiophene moiety, a bioisostere of the benzene ring, often enhances metabolic stability and receptor interaction, while the pyrazole core is a well-established pharmacophore present in numerous approved drugs.[3] The precise spatial orientation of substituents on this hybrid scaffold, dictated by the solid-state conformation, governs molecular recognition at the target protein. Therefore, single-crystal X-ray diffraction analysis is not merely a characterization technique but a foundational pillar in the iterative cycle of drug design and optimization.

This guide will navigate the critical stages of crystal structure analysis, from the rational synthesis of high-quality single crystals to the nuanced interpretation of crystallographic data and the exploration of intermolecular interactions that govern crystal packing.

Synthesis and Crystallization: The Genesis of Structural Insight

The journey to a high-resolution crystal structure begins with the synthesis of the target thiophene-pyrazole compound and subsequent crystallization. The choice of synthetic route can significantly impact the purity and, consequently, the crystallizability of the final product.

Synthetic Pathways to Thiophene-Pyrazole Scaffolds

A common and effective method for synthesizing thiophene-appended pyrazoles involves a multi-step approach, often commencing with a Claisen-Schmidt condensation to form a chalcone intermediate.[1] This is followed by a cyclization reaction with a hydrazine derivative to construct the pyrazole ring.

-

Step 1: Chalcone Formation: An appropriately substituted acetylthiophene is reacted with an aromatic aldehyde in the presence of a base (e.g., potassium hydroxide) to yield a thiophene-containing chalcone.

-

Step 2: Pyrazole Ring Closure: The chalcone intermediate is then reacted with a hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) in a suitable solvent system, such as acetic acid, under reflux to facilitate the [3+2] annulation and formation of the pyrazole ring.[1]

The judicious selection of starting materials and reaction conditions is crucial for achieving high yields and purity, which are prerequisites for successful crystallization.

The Art and Science of Single Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For thiophene-pyrazole compounds, slow evaporation from a suitable solvent or solvent mixture is a widely employed technique.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Dissolve the purified thiophene-pyrazole compound in a minimal amount of a suitable solvent (e.g., ethanol, dimethylformamide, or a mixture thereof) in which the compound has moderate solubility.

-

Preparation of the Crystallization Vessel: Transfer the solution to a clean vial or small beaker.

-

Controlled Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Place the vessel in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

The choice of solvent, temperature, and evaporation rate are critical parameters that often require empirical optimization for each new compound.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis of a thiophene-pyrazole compound.

Caption: Workflow for Crystal Structure Analysis.

Detailed Experimental Protocol for Data Collection

-

Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head using a cryoprotectant oil.[2]

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα or Cu Kα radiation source and a CCD or CMOS detector.[2] A series of diffraction images are recorded as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares procedures, which minimize the difference between the observed and calculated structure factors.[2] The quality of the final refined structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (GOF).

Interpreting the Crystallographic Data of Thiophene-Pyrazole Compounds

The output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains a wealth of information about the molecular and crystal structure.

Key Crystallographic Parameters

The following table summarizes key crystallographic data for a representative thiophene-pyrazole compound, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide |

| CCDC No. | 2049436[4] |

| Empirical Formula | C22H10Br4N4O3S |

| Formula Weight | 730.04 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.3725(6) |

| b (Å) | 20.0436(12) |

| c (Å) | 15.3281(11) |

| β (°) | 102.896(6) |

| Volume (ų) | 2806.9(3) |

| Z | 4 |

| R-factor (R1) | 0.0575 |

| wR2 | 0.1566 |

Table 1: Example Crystallographic Data for a Thiophene-Pyrazole Derivative.[4]

Molecular Conformation and Geometry

The refined structure provides precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. For thiophene-pyrazole compounds, key considerations include the planarity of the heterocyclic rings and the relative orientation of the thiophene and pyrazole moieties, as well as any substituents. These conformational features are critical for understanding how the molecule will fit into a biological target's binding site.

Beyond the Molecule: Analysis of Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. Understanding these interactions is crucial for crystal engineering and for predicting the physicochemical properties of the solid form, such as solubility and stability.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal, and it can be colored to map various properties, such as the distance to the nearest atom outside the surface (d_norm).

Caption: Hirshfeld Surface Analysis Workflow.

The red spots on a d_norm map indicate close intermolecular contacts, which often correspond to hydrogen bonds or other strong interactions. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Common Challenges and Best Practices

The crystal structure analysis of organic molecules, including thiophene-pyrazole compounds, can present several challenges.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms can complicate analysis and has significant implications for drug development, as different polymorphs can exhibit different physical properties.

-

Twinning: This occurs when two or more crystals are intergrown in a symmetrical manner, which can complicate data collection and structure solution.

-

Disorder: Static or dynamic disorder, where atoms or groups of atoms occupy multiple positions in the crystal lattice, can lead to difficulties in refining the structural model.

Adherence to best practices in data collection, processing, and refinement is essential for overcoming these challenges and obtaining a high-quality, reliable crystal structure.

Conclusion and Future Outlook

The crystal structure analysis of thiophene-pyrazole compounds is an indispensable component of modern drug discovery. The detailed structural insights obtained from single-crystal X-ray diffraction, coupled with advanced analytical techniques like Hirshfeld surface analysis, provide a deep understanding of the molecular conformation and supramolecular architecture of these important therapeutic agents. This knowledge is critical for guiding the design of new molecules with improved potency, selectivity, and physicochemical properties. As crystallographic techniques continue to evolve, they will undoubtedly play an even more prominent role in the development of next-generation thiophene-pyrazole-based drugs.

References

-

Elshaier, Y.A.M.M., Barakat, A., Al-Qahtany, B.M., Al-Majid, A.M., & Al-Agamy, M.H. (2015). Synthesis, In-Vitro Antibacterial, Antifungal, and Molecular Modeling of Potent Anti-Microbial Agents with a Combined Pyrazole and Thiophene Pharmacophore. Molecules, 20(5), 8712-8729. [Link]

-

Prabhudeva, M. G., et al. (2017). Design and environmentally benign synthesis of novel thiophene appended pyrazole analogues as anti-inflammatory and radical scavenging agents: Crystallographic, in silico modeling, docking and SAR characterization. Bioorganic Chemistry, 74, 132-143. [Link]

-

Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide–dimethylformamide (1/1). Zeitschrift für Kristallographie-New Crystal Structures, 235(6), 1231-1234. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

-

Kumar, V., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(30), 20835-20853. [Link]

-

El-Sayed, M. A. A., et al. (2023). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. Scientific Reports, 13(1), 17978. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

An In-depth Technical Guide on the Biological Activity of 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel heterocyclic compound, 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde. While direct experimental data for this specific molecule is not yet extensively published, this paper will synthesize existing research on structurally related pyrazole-carbaldehyde and thienyl-pyrazole derivatives to build a robust predictive framework for its bioactivity. We will delve into the established antimicrobial and anticancer properties of these related compounds, detailing the underlying mechanisms and structure-activity relationships. Furthermore, this guide will present detailed, field-proven experimental protocols for the synthesis and biological evaluation of this promising molecule, offering a roadmap for researchers and drug development professionals.

Introduction: The Promise of Pyrazole-Based Heterocycles

The pyrazole ring is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of pyrazole have been successfully developed as anti-inflammatory, antimicrobial, and anticancer agents.[1][3][4] The introduction of a carbaldehyde group at the 5-position of the pyrazole ring provides a versatile synthetic handle for further molecular elaboration and has been shown to contribute to the biological profile of these molecules.[1][5]

The subject of this guide, this compound, incorporates three key pharmacophoric features:

-

A 1-methyl-pyrazole core: This central heterocyclic ring is a well-established pharmacophore known for its diverse biological activities.

-

A thien-2-yl substituent at the 3-position: The thiophene ring, a bioisostere of the benzene ring, is often introduced to modulate lipophilicity and enhance biological activity, with many thienyl-containing compounds exhibiting potent anticancer and antimicrobial effects.[6][7]

-

A carbaldehyde group at the 5-position: This reactive aldehyde functional group can participate in crucial interactions with biological targets and serves as a key intermediate for the synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and oximes, which often exhibit enhanced biological profiles.

This unique combination of structural motifs suggests that this compound is a compelling candidate for investigation as a novel therapeutic agent. This guide will explore its potential biological activities, drawing upon the wealth of data available for analogous compounds.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on related pyrazole and thiophene derivatives, the primary predicted biological activities for this compound are antimicrobial and anticancer effects.

Potential Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of pyrazole-carbaldehyde derivatives.[1][5][8][9] The aldehyde functionality is often a key contributor to this activity, potentially through the formation of Schiff bases with amino groups on microbial proteins, leading to enzyme inhibition and disruption of cellular processes.

Causality Behind Experimental Choices: The selection of antimicrobial assays is based on the need to assess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The inclusion of standard antibiotics as positive controls is crucial for validating the assay and providing a benchmark for the potency of the test compound.

Table 1: Representative Antimicrobial Activity of Structurally Related Pyrazole-Carbaldehyde Derivatives

| Compound Class | Test Organisms | Activity Range (MIC in µg/mL) | Reference |

| 3-Aryl-pyrazole-4-carbaldehydes | S. aureus, E. coli | 40 - 100 | [9] |

| Pyrazole-4-carbaldehyde Hydrazones | S. aureus, E. coli, C. albicans | Moderate to good | [5] |

| Thiazolyl Pyrazole Derivatives | Gram-positive and Gram-negative bacteria, Fungi | Good to moderate | [8] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method for determining the MIC of a test compound against various microbial strains.

-

Preparation of Microbial Inoculum:

-

Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline solution (0.85% NaCl).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension 1:100 in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Predicted Anticancer Activity

The pyrazole and thiophene moieties are present in numerous compounds with demonstrated anticancer activity.[3][4][6] These compounds often exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.

Causality Behind Experimental Choices: The MTT assay is a widely accepted and robust method for assessing cell viability and cytotoxicity. The selection of a panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon) is essential to evaluate the spectrum of activity and potential selectivity of the test compound.

Table 2: Representative Anticancer Activity of Structurally Related Thienyl-Pyrazole Derivatives

| Compound Class | Cancer Cell Lines | Activity Range (IC₅₀ in µM) | Reference |

| 1-Acetyl-3-(2-thienyl)-5-aryl-2-pyrazolines | A549 (lung), C6 (glioma) | 45.0 - 53.3 | [6] |

| 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives | Various cancer cell lines | Varies with derivative | [3] |

| Thiazolylpyrazoline derivatives | HEPG-2, HCT-116, MCF-7 | Strong antitumor activity | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol details the steps for evaluating the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Synthesis and Characterization

The synthesis of this compound can be achieved through established synthetic routes for pyrazole-carbaldehydes, most notably the Vilsmeier-Haack reaction.[1][9]

Diagram 1: Proposed Synthetic Pathway for this compound

Caption: Proposed synthesis of the target compound via a hydrazone intermediate followed by a Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

-

Synthesis of the Hydrazone Intermediate:

-

Dissolve 2-acetylthiophene (1 equivalent) in ethanol.

-

Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

-

-

Vilsmeier-Haack Reaction:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with stirring.

-

Add the crude hydrazone intermediate (1 equivalent) to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and dried.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Future Directions and Conclusion

The structural features of this compound strongly suggest its potential as a biologically active molecule, particularly in the realms of antimicrobial and anticancer research. This guide has provided a comprehensive overview of the rationale behind these predictions, drawing on the extensive body of work on related pyrazole and thiophene derivatives.

Future research should focus on the following:

-

Synthesis and Structural Elucidation: The successful synthesis and unambiguous characterization of this compound is the foundational next step.

-

In Vitro Biological Evaluation: The compound should be screened against a broad panel of bacterial, fungal, and cancer cell lines to determine its activity spectrum and potency.

-

Mechanism of Action Studies: For promising activities, further studies should be conducted to elucidate the underlying mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: The carbaldehyde group provides an excellent starting point for the synthesis of a library of derivatives to explore the SAR and optimize the biological activity.

References

-

Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Retrieved from [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Some New Pyrazoline-Based Thiazole Derivatives and Evaluation of Their Antimicrobial, Antifungal, and Anticancer Activities. Retrieved from [Link]

-

SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. srrjournals.com [srrjournals.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of Some New Pyrazoline-Based Thiazole Derivatives and Evaluation of Their Antimicrobial, Antifungal, and Anticancer Activities | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. jpsionline.com [jpsionline.com]

The Pyrazole Scaffold: A Versatile Nucleus for Modern Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides a comprehensive overview of the current landscape of pyrazole derivatives in drug discovery, with a focus on their applications in oncology, inflammation, and infectious diseases. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for the synthesis and evaluation of these potent compounds, offering field-proven insights for researchers and drug development professionals.

Introduction: The Enduring Significance of the Pyrazole Moiety

First synthesized in the 19th century, the pyrazole ring has demonstrated remarkable versatility as a pharmacophore.[1] Its stability, capacity for diverse substitutions, and ability to engage in various non-covalent interactions with biological targets have made it a cornerstone in the design of novel therapeutics.[2] Several FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anticancer drug Ruxolitinib, feature a pyrazole core, underscoring its clinical relevance.[3][4] This guide will explore the chemical biology of pyrazole derivatives, providing a rationale for their therapeutic efficacy and a practical framework for their continued development.

Pyrazole Derivatives in Oncology: Targeting Kinase-Driven Malignancies

A significant number of pyrazole-based compounds have been developed as potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6]

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Aberrant JAK-STAT signaling is implicated in various myeloproliferative neoplasms and inflammatory conditions.[7]

Ruxolitinib , a potent inhibitor of JAK1 and JAK2, exemplifies the therapeutic potential of targeting this pathway.[6] By binding to the ATP-binding site of JAK1 and JAK2, Ruxolitinib blocks the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of downstream target genes involved in cell growth and inflammation.[8]

// Nodes Cytokine [label="Cytokine", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Receptor [label="Cytokine Receptor", style=filled, fillcolor="#F1F3F4"]; JAK [label="JAK", style=filled, fillcolor="#EA4335"]; STAT [label="STAT", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT [label="p-STAT (Dimer)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, style=filled, fillcolor="#F1F3F4"]; Gene [label="Target Gene\n(Proliferation, Inflammation)", shape=note, style=filled, fillcolor="#FFFFFF"]; Ruxolitinib [label="Ruxolitinib\n(Pyrazole Derivative)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> pSTAT [label="Dimerizes"]; pSTAT -> Nucleus [label="Translocates"]; Nucleus -> Gene [label="Transcription"]; Ruxolitinib -> JAK [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a pyrazole derivative against JAK2 kinase.

Materials:

-

Purified recombinant JAK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., a tyrosine-containing peptide)

-

Test pyrazole derivative (dissolved in DMSO)

-

Positive control inhibitor (e.g., Ruxolitinib)

-

Kinase detection reagent (e.g., ADP-Glo™)

-

96-well or 384-well plates

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test pyrazole derivative and the positive control in kinase buffer. Prepare a solution of JAK2 enzyme and the peptide substrate in kinase buffer.

-

Reaction Setup: In a multi-well plate, add the kinase buffer, the test compound or control, and the JAK2 enzyme/substrate solution.

-

Initiate Reaction: Start the kinase reaction by adding a specific concentration of ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop Reaction and Detect Signal: Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test pyrazole derivative (dissolved in DMSO)

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test pyrazole derivative and the positive control. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[10]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolyl-chalcone derivative | MCF7 (Breast) | 42.6 | [10] |

| Pyrazolyl-chalcone derivative | PACA2 (Pancreatic) | 27.6 | [10] |

| Thiazolyl-pyrazole derivative | HepG-2 (Liver) | 2.20 ± 0.13 | [11] |

| Pyrazole acetal of andrographolide | HCT-116 (Colon) | 3.08 | [11] |

| Quinolin-2(1H)-one-based pyrazole | HCT-116 (Colon) | 2.2 ± 0.12 | [12] |

Pyrazole Derivatives as Anti-Inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives are well-established, with Celecoxib being a prominent example. These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective COX-2 Inhibition

COX enzymes exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa. COX-2, on the other hand, is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[5]

Celecoxib , a diaryl-substituted pyrazole, is a selective COX-2 inhibitor.[13] Its chemical structure allows it to fit into the active site of the COX-2 enzyme, which is larger than that of COX-1, thereby blocking the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[13] This selectivity for COX-2 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[13]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Cell_Membrane [label="Cell Membrane Phospholipids", style=filled, fillcolor="#F1F3F4"]; Arachidonic_Acid [label="Arachidonic Acid", style=filled, fillcolor="#FFFFFF"]; COX2 [label="COX-2", style=filled, fillcolor="#EA4335"]; Prostaglandins [label="Prostaglandins\n(PGE2, PGI2)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Pain, Swelling)", shape=note, style=filled, fillcolor="#FFFFFF"]; Celecoxib [label="Celecoxib\n(Pyrazole Derivative)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> Cell_Membrane [label="Activates Phospholipase A2"]; Cell_Membrane -> Arachidonic_Acid [label="Releases"]; Arachidonic_Acid -> COX2 [label="Substrate"]; COX2 -> Prostaglandins [label="Synthesis"]; Prostaglandins -> Inflammation [label="Mediates"]; Celecoxib -> COX2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Celecoxib selectively inhibits the COX-2 enzyme.[14]Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for assessing the COX-2 inhibitory activity of pyrazole derivatives.

Materials:

-

Human recombinant COX-2 enzyme

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test pyrazole derivative (dissolved in DMSO)

-

Positive control (e.g., Celecoxib)

-

Detection system (e.g., colorimetric or fluorometric probe)

-

96-well plates

Procedure:

-

Reagent Preparation: Prepare solutions of the test compound, positive control, COX-2 enzyme, and heme in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Then, add the test compound or control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate for a specific time at a controlled temperature (e.g., 37°C).

-

Detection: Add the detection reagent, which measures the product of the COX-2 reaction (e.g., Prostaglandin G2).

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of inhibition and determine the IC50 value as described in the JAK2 assay protocol.[15][16]

Antimicrobial Applications of Pyrazole Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown significant promise in this area, exhibiting a broad spectrum of activity against various bacteria and fungi.[17]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse. Some compounds are believed to inhibit essential bacterial enzymes, such as DNA gyrase , which is crucial for DNA replication and repair.[17] Other proposed mechanisms include the disruption of the bacterial cell wall and inhibition of topoisomerase II and IV.[17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test pyrazole derivative (dissolved in a suitable solvent)

-

Standard antibiotic or antifungal drug

-

Sterile 96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compound and the standard drug in the growth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-thiazole derivative | Staphylococcus aureus (MRSA) | <0.2 µM (MBC) | [17] |

| Pyrazole-derived hydrazone | Acinetobacter baumannii | 0.78 | [17] |

| Imidazo-pyridine pyrazole | Escherichia coli | <1 | [18] |

| Pyrazole derivative 21a | Candida albicans | 7.8 | [19] |

| Pyrazole derivative 21a | Aspergillus niger | 2.9 | [19] |

| Imidazothiadiazole-pyrazole | Various bacteria | 0.25 | [20] |

Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole scaffold is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. Modern synthetic methods, such as microwave-assisted synthesis, have significantly improved the efficiency of these reactions.[3]

Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazole Derivative

This protocol provides a general procedure for the synthesis of a pyrazole derivative from a chalcone and a hydrazine.

Materials:

-

Chalcone derivative

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Microwave reactor vials

-

Stir bar

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine the chalcone, the hydrazine derivative, ethanol, and a catalytic amount of glacial acetic acid.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specific power and for a set time (e.g., 300W for 1-5 minutes).

-

Work-up: After the reaction is complete and the vial has cooled, pour the reaction mixture into crushed ice to precipitate the product.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[3]

// Nodes Start [label="Combine Reactants\n(Chalcone, Hydrazine,\nEthanol, Acetic Acid)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Microwave [label="Microwave Irradiation\n(e.g., 300W, 1-5 min)", style=filled, fillcolor="#FBBC05"]; Precipitation [label="Pour into Ice Water", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Vacuum Filtration", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Recrystallization", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="Pure Pyrazole\nDerivative", shape=cylinder, style=filled, fillcolor="#FFFFFF"];

// Edges Start -> Microwave; Microwave -> Precipitation; Precipitation -> Filtration; Filtration -> Purification; Purification -> Product; }

Caption: General workflow for microwave-assisted pyrazole synthesis.Conclusion and Future Perspectives

Pyrazole derivatives continue to be a rich source of therapeutic innovation. Their proven success in targeting key enzymes in cancer and inflammation, coupled with their emerging potential as antimicrobial agents, ensures their continued prominence in drug discovery. Future research will likely focus on the development of more selective and potent pyrazole-based inhibitors, the exploration of novel therapeutic targets, and the application of advanced synthetic methodologies to expand the chemical space of this versatile scaffold. The integration of computational tools, such as QSAR and molecular docking, will further aid in the rational design of the next generation of pyrazole-based drugs.

References

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Retrieved from [Link]

- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2022). RSC Medicinal Chemistry, 13(8), 983-990.

- Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(5), 343-363.

- The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. (2020). Cytokine & Growth Factor Reviews, 54, 43-51.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances, 15(1), 1-20.

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

-

Signaling in JAK2 V617F cells before, during, and after discontinuation of ruxolitinib. (n.d.). ResearchGate. Retrieved from [Link]

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2030.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). Journal of Visualized Experiments, (193), e59896.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2030.

-

Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2025). Journal of Chemical Technology & Biotechnology, 100(6), 1-10.

-

Schematic representation of the effects of ruxolitinib dual inhibition of JAK1 and JAK2. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). Molecules, 17(5), 4984-4995.

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2017). Molecules, 22(10), 1693.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(4), 610.

- Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. (2015). Der Pharma Chemica, 7(10), 233-240.

-

The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. Retrieved from [Link]

-

Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in HL cells. (n.d.). ResearchGate. Retrieved from [Link]

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Ruxolitinib Mechanism of Action Action Pathway. (n.d.). PathWhiz. Retrieved from [Link]

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules, 30(6), 1-15.

-

IC 50 values of tested compounds ± standard deviation against HepG-2. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(4), 610.

- Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2011). Pharmacogenetics and Genomics, 21(9), 595-605.

- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl

-

Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

- Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). Scientific Reports, 14(1), 1-15.

-

Chemi-Verse™ JAK2 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

Sources

- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. PathWhiz [pathbank.org]

- 7. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-3-thien-2-YL-1H-pyrazole-5-carbaldehyde mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Methyl-3-thien-2-YL-1H-pyrazole-5-carbaldehyde

Abstract

The confluence of pyrazole and thiophene moieties in a single molecular entity presents a compelling scaffold for novel therapeutic agents. Pyrazole derivatives are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2][3] The thiophene ring is another versatile heterocycle known to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[4][5] This guide focuses on this compound, a compound of significant interest whose precise mechanism of action remains to be fully characterized. We provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate its biological functions. This document outlines hypothesized mechanisms of action based on the rich pharmacology of its constituent scaffolds and details a rigorous, multi-pronged experimental strategy for their validation.

Introduction: A Compound of Privileged Scaffolds